molecular formula C12H10N2O B11902249 5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-77-8

5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde

Cat. No.: B11902249
CAS No.: 1346686-77-8
M. Wt: 198.22 g/mol
InChI Key: WTSJEDLFEQGVAD-UHFFFAOYSA-N
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Description

5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a methyl group and a carbaldehyde group attached to the bipyridine structure. Bipyridines are known for their ability to form complexes with transition metals, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can be achieved through several methods, including:

    Negishi Coupling: This method involves the coupling of pyridyl zinc halides with halogen-substituted heterocycles.

    Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of boronic acids with halogenated pyridines.

    Stille Coupling: Another palladium-catalyzed method, Stille coupling involves the reaction of organotin compounds with halogenated pyridines.

Industrial Production Methods

Industrial production of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bipyridine structure allows for substitution reactions, particularly at the methyl and aldehyde positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenated reagents and catalysts like palladium are often employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted bipyridine derivatives

Scientific Research Applications

5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde primarily involves its ability to form complexes with transition metals. These complexes can interact with various molecular targets and pathways, depending on the metal involved. For example, ruthenium complexes of bipyridine derivatives exhibit intense luminescence, which can be harnessed for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is unique due to the presence of both a methyl group and a carbaldehyde group, which allows for a diverse range of chemical reactions and applications. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and related fields.

Properties

CAS No.

1346686-77-8

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5-(5-methylpyridin-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H10N2O/c1-9-2-3-12(14-5-9)11-4-10(8-15)6-13-7-11/h2-8H,1H3

InChI Key

WTSJEDLFEQGVAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=CC(=C2)C=O

Origin of Product

United States

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